BW A575C

Description

Properties

IUPAC Name |

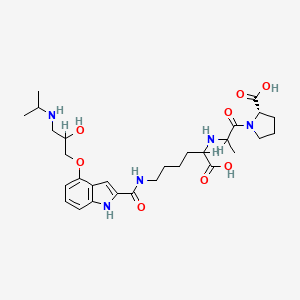

(2S)-1-[2-[[1-carboxy-5-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N5O8/c1-17(2)31-15-19(35)16-42-25-11-6-9-21-20(25)14-23(33-21)26(36)30-12-5-4-8-22(28(38)39)32-18(3)27(37)34-13-7-10-24(34)29(40)41/h6,9,11,14,17-19,22,24,31-33,35H,4-5,7-8,10,12-13,15-16H2,1-3H3,(H,30,36)(H,38,39)(H,40,41)/t18?,19?,22?,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLLRLKRCYZTES-PBKHYBTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCCC3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCC[C@H]3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908259 | |

| Record name | N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103221-88-1 | |

| Record name | BW-A 575C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103221881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BW A575C

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BW A575C's Pharmacological Profile

This compound is a novel investigational compound characterized by a unique dual mechanism of action, functioning as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a β-adrenoceptor antagonist.[1][2][3] This dual activity offers a synergistic approach to cardiovascular therapy by concurrently targeting two key pathways in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound competitively inhibits the Angiotensin-Converting Enzyme, a critical component of the RAAS. This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II levels leads to vasodilation, a decrease in aldosterone secretion, and a subsequent reduction in blood pressure.

β-Adrenoceptor Blockade

In addition to its ACE inhibitory effects, this compound exhibits competitive antagonism at β-adrenoceptors. This action mitigates the effects of catecholamines, such as adrenaline and noradrenaline, on the heart and blood vessels. The primary consequences of this β-blockade are a reduction in heart rate, myocardial contractility, and cardiac output, further contributing to its antihypertensive effect.

Quantitative Analysis of In Vitro and In Vivo Efficacy

The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo studies, allowing for a direct comparison with established therapeutic agents.

In Vitro Potency

| Assay | Parameter | This compound | Enalaprilat | Pindolol |

| ACE Inhibition (Rabbit Lung) | IC₅₀ | 10.7 ± 2.1 nM[1] | 4.4 ± 0.8 nM[1] | - |

| β-Adrenoceptor Blockade (Guinea-Pig Atria) | pK₉ | 7.18 ± 0.05[1] | - | 8.9 ± 0.7[1] |

In Vivo Potency and Selectivity

| Species | Model | Parameter | This compound | Enalapril | Captopril | Propranolol | Pindolol |

| Conscious Rat | Angiotensin I Pressor Response | Potency vs. Enalapril | Equipotent[1] | - | 10x less potent[1] | - | - |

| Pithed Rat | ACE Inhibition vs. β-Blockade | Relative Activity | ~100x more active as ACE inhibitor[1] | - | - | - | - |

| Conscious Dog | ACE Inhibition vs. β-Blockade | Relative Activity | 2-10x more active as ACE inhibitor[2] | - | - | - | - |

| Anesthetized Dog | β₁-Adrenoceptor Blockade | Potency vs. Propranolol | ~50x less active[3] | - | - | - | - |

| Anesthetized Dog | β₁-Adrenoceptor Blockade | Potency vs. Pindolol | ~500x less active[3] | - | - | - | - |

| Anesthetized Dog | ACE Inhibition | Potency vs. Enalapril | Approximately equiactive[3][4] | - | - | - | - |

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action Signaling Pathway

Caption: Dual inhibitory action of this compound on the RAAS and SNS pathways.

Experimental Workflow: In Vitro ACE Inhibition Assay

Caption: Workflow for determining the in vitro ACE inhibitory potency of this compound.

Experimental Workflow: In Vivo Cardiovascular Assessment in Anesthetized Dogs

Caption: Workflow for assessing the in vivo cardiovascular effects of this compound.

Detailed Experimental Methodologies

In Vitro ACE Inhibition Assay

-

Enzyme Preparation: A partially purified preparation of Angiotensin-Converting Enzyme is obtained from rabbit lung tissue. The tissue is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the enzyme-containing fraction.

-

Assay Protocol: The assay is conducted by incubating the purified ACE with its substrate, angiotensin I, in the presence of varying concentrations of this compound. The reaction is terminated after a defined period, and the amount of angiotensin II produced is quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The concentration of this compound that inhibits 50% of the ACE activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro β-Adrenoceptor Blockade Assay

-

Tissue Preparation: Right atrial preparations are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Assay Protocol: The atria are allowed to beat spontaneously, and a cumulative concentration-response curve to the β-agonist isoprenaline is established. Following a washout period, the tissues are incubated with a fixed concentration of this compound, and the isoprenaline concentration-response curve is re-determined.

-

Data Analysis: The degree of rightward shift in the isoprenaline concentration-response curve caused by this compound is used to calculate the pA₂ or pK₉ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

In Vivo Cardiovascular Studies in Anesthetized Dogs

-

Animal Model: Anesthetized, open-chest or closed-chest dogs are utilized. The animals are instrumented for the measurement of diastolic blood pressure, cardiac contractility, and heart rate.

-

ACE Inhibition Assessment: The pressor response to an intravenous challenge of angiotensin I is measured before and after the administration of this compound. The dose-dependent inhibition of the angiotensin I-induced pressor response is quantified.

-

β-Blockade Assessment: The tachycardic (increased heart rate) response to an intravenous challenge of the β-agonist isoprenaline is measured before and after the administration of this compound. The dose-dependent inhibition of the isoprenaline-induced tachycardia is quantified.

-

Hemodynamic and Renal Effects: At equieffective ACE-inhibiting or β-blocking doses, changes in diastolic blood pressure, cardiac contractility, heart rate, renal blood flow, and urinary sodium excretion are measured and compared to baseline values and to the effects of reference compounds such as enalapril, propranolol, and pindolol.[3][4]

References

- 1. This compound, a chemically novel agent with angiotensin converting enzyme inhibitor and beta-adrenoceptor-blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a chemically novel agent with angiotensin converting enzyme inhibitor and beta-adrenoceptor-blocking properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac and renovascular effects in the anaesthetized dog of this compound: a novel angiotensin converting enzyme inhibitor with beta-adrenoceptor blocking properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac and renovascular effects in the anaesthetized dog of this compound: a novel angiotensin converting enzyme inhibitor with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of BW A575C: A Dual-Acting Vasoactive Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BW A575C is a novel synthetic compound engineered to exhibit a dual pharmacological action as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This unique profile allows it to modulate two key pathways in the regulation of cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies for its characterization.

Introduction

The concurrent blockade of the renin-angiotensin system and the beta-adrenergic system is a well-established therapeutic strategy in the management of cardiovascular diseases, notably hypertension and heart failure. This compound represents an innovative approach by integrating both functionalities into a single molecule. This dual activity offers the potential for a simplified therapeutic regimen and a synergistic effect on blood pressure control and cardiac function. This document serves as a technical resource for researchers and professionals in drug development, detailing the pharmacological characteristics of this compound.

Chemical Properties

While a detailed synthesis protocol is beyond the scope of this guide, the fundamental chemical properties of this compound are presented below.

| Property | Value |

| Chemical Name | N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R, S)-hydroxypropoxy)indole-2- carboxamido]pentyl)-(R, S)-alanyl-(S)-proline |

| CAS Number | 103221-88-1[1] |

| Molecular Formula | C29H43N5O8[1] |

| Molecular Weight | 589.69 g/mol [1] |

Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary mechanisms:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: this compound competitively inhibits ACE, a critical enzyme in the RAAS pathway. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it leads to vasodilation and a subsequent reduction in blood pressure. The inhibition of ACE also curtails the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.

-

Beta-Adrenoceptor Blockade: The compound also acts as an antagonist at beta-adrenoceptors. This action mitigates the effects of catecholamines (e.g., adrenaline and noradrenaline) on the heart and other tissues. The primary cardiovascular consequences of this blockade include a reduction in heart rate, myocardial contractility, and cardiac output, which collectively contribute to its blood pressure-lowering and anti-ischemic properties.

Below is a diagram illustrating the dual mechanism of action of this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency

| Parameter | Value | Species/Preparation | Comparator | Comparator Value |

| ACE Inhibition (IC50) | 10.7 ± 2.1 nM | Rabbit Lung (partially purified) | Enalaprilat | 4.4 ± 0.8 nM |

| Beta-Adrenoceptor Blockade (pKB) | 7.18 ± 0.05 | Guinea-pig right atria (isoprenaline-induced tachycardia) | Pindolol | 8.9 ± 0.7 |

In Vivo Potency

| Species | Route of Administration | Dose | Effect | Comparator | Comparator Potency |

| Conscious Rat | Intravenous | 1 mg/kg | Inhibition of angiotensin I-induced pressor response | Enalapril | Approximately equipotent |

| Conscious Rat | Intravenous | 1 mg/kg | Inhibition of angiotensin I-induced pressor response | Captopril | Approximately 10 times more potent |

| Conscious Dog | Intravenous | 1 mg/kg | Inhibition of angiotensin I-induced pressor response | - | - |

| Conscious Dog | Intravenous | 1 mg/kg | Inhibition of isoprenaline-induced heart rate response | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Rabbit Lung)

This assay determines the in vitro potency of a compound to inhibit ACE activity.

5.1.1. Preparation of Partially Purified ACE from Rabbit Lung

A common method for the partial purification of ACE from rabbit lung involves the following steps:

-

Homogenization: Fresh or frozen rabbit lungs are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.5) to disrupt the cells and release the enzyme.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to remove cellular debris, nuclei, and mitochondria.

-

Ammonium Sulfate Precipitation: The supernatant containing the microsomal fraction is treated with ammonium sulfate to precipitate proteins. The fraction containing ACE activity is collected.

-

Dialysis: The precipitated protein is redissolved and dialyzed against a buffer to remove the ammonium sulfate.

5.1.2. Enzyme Inhibition Assay Protocol

The activity of ACE is typically measured spectrophotometrically using a synthetic substrate such as hippuryl-L-histidyl-L-leucine (HHL).

-

Reaction Mixture: A reaction mixture is prepared containing the partially purified ACE, a buffer (e.g., HEPES buffer, pH 8.3), and the test compound (this compound) at various concentrations.

-

Incubation: The mixture is pre-incubated at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the HHL substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of an acid (e.g., hydrochloric acid).

-

Extraction: The product of the enzymatic reaction, hippuric acid, is extracted into an organic solvent (e.g., ethyl acetate).

-

Quantification: The amount of hippuric acid is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACE activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Below is a workflow diagram for the ACE inhibition assay.

Beta-Adrenoceptor Blockade Assay (Guinea-Pig Right Atrial Preparation)

This assay is used to determine the antagonist properties of a compound at beta-adrenoceptors by measuring its ability to inhibit the positive chronotropic effect of an agonist like isoprenaline.

5.2.1. Tissue Preparation

-

Isolation: Guinea pigs are euthanized, and the hearts are rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Dissection: The right atrium is carefully dissected and mounted in an organ bath containing the oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C).

-

Transducer Attachment: The spontaneous contractions of the atrium are recorded using an isometric force transducer connected to a data acquisition system.

5.2.2. Experimental Protocol

-

Equilibration: The preparation is allowed to equilibrate in the organ bath until a stable spontaneous beating rate is achieved.

-

Control Response: A cumulative concentration-response curve to the beta-adrenoceptor agonist isoprenaline is constructed to establish the baseline chronotropic response.

-

Inhibitor Incubation: The tissue is washed and then incubated with a fixed concentration of the test compound (this compound) for a specified period.

-

Post-Inhibitor Response: A second cumulative concentration-response curve to isoprenaline is constructed in the presence of this compound.

-

Data Analysis: The degree of rightward shift in the concentration-response curve caused by this compound is used to calculate its antagonist potency, typically expressed as a pA2 or pKB value.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. In vivo studies in rats and dogs have demonstrated its efficacy following both intravenous and oral administration, suggesting some level of oral bioavailability. However, specific parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles would require further dedicated studies.

Clinical Studies

Information regarding clinical trials of this compound is limited. The progression of this compound through clinical development phases has not been publicly documented, suggesting it may have been discontinued in the preclinical or early clinical stages.

Discussion and Future Directions

This compound presents a compelling pharmacological profile by combining ACE inhibition and beta-adrenoceptor blockade in a single molecule. This dual mechanism holds therapeutic promise for the management of complex cardiovascular conditions. The available in vitro and in vivo data confirm its potent activity at both targets.

However, a more complete understanding of its pharmacological profile is necessary for further development. Key areas for future investigation include:

-

Beta-Adrenoceptor Subtype Selectivity: Determining the relative affinity of this compound for β1 and β2-adrenoceptor subtypes is crucial, as β1-selectivity is generally preferred to minimize side effects such as bronchoconstriction.

-

Comprehensive Pharmacokinetics: Detailed ADME studies in relevant preclinical species are required to understand its absorption, distribution, metabolic fate, and routes of elimination.

-

Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of this compound is a prerequisite for any potential clinical application.

-

Long-term Efficacy and Safety: Should the compound progress, long-term studies would be needed to assess its sustained efficacy and safety in relevant disease models.

Conclusion

This compound is a scientifically interesting molecule with a unique dual-acting mechanism targeting both the renin-angiotensin system and the sympathetic nervous system. The data presented in this guide provide a solid foundation for its pharmacological characterization. While further research is needed to fully elucidate its therapeutic potential and safety profile, this compound serves as an important example of innovative drug design in cardiovascular medicine.

References

BW A575C: A Comprehensive Technical Review of a Dual-Acting Vasoactive Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BW A575C, a novel compound characterized by its dual functionality as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This document collates available quantitative data, outlines the experimental basis of these findings, and visualizes the compound's mechanisms of action.

Core Pharmacological Properties

This compound, with the chemical name N-(1-(S)-carboxy-5-[4-(3-isopropylamino-2-(R, S)-hydroxypropoxy)indole-2- carboxamido]pentyl)-(R, S)-alanyl-(S)-proline, is a chemically novel agent designed to exhibit two distinct pharmacological actions in a single molecule.[1] It combines the vasodilatory and blood pressure-lowering effects of ACE inhibition with the heart rate and contractility-reducing effects of beta-blockade.[1][2] This dual mechanism of action presents a unique therapeutic potential for cardiovascular diseases.

Quantitative Efficacy and Potency

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of this compound's potency against established drugs in its respective classes.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Tissue | This compound | Comparator | Comparator Value |

| ACE Inhibition (IC50) | Rabbit Lung | 10.7 +/- 2.1 nM | Enalaprilat | 4.4 +/- 0.8 nM |

| Beta-Blockade (pKB) | Guinea-Pig Right Atrium | 7.18 +/- 0.05 | Pindolol | 8.9 +/- 0.7 |

Data sourced from literature.[1]

Table 2: In Vivo Activity of this compound

| Species | Route | Dose | ACE Inhibition (Dose Ratio) | Beta-Blockade (Dose Ratio) |

| Rat | i.v. | 1.0 mg/kg | 29.5 | 3.1 |

| Dog | i.v. | 1.0 mg/kg | 16.1 | 8.0 |

Dose ratio indicates the multiple by which the dose of agonist (Angiotensin I or Isoprenaline) must be increased to produce the same response in the presence of the antagonist (this compound). Data sourced from literature.[3]

Table 3: Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter | This compound (5.0 mg/kg, i.v.) | Propranolol (0.1 mg/kg, i.v.) | Pindolol (0.01 mg/kg, i.v.) | Enalapril (1.0 mg/kg, i.v. infusion) |

| Diastolic Blood Pressure | Significantly Reduced | Little Effect | Little Effect | Significantly Reduced |

| Cardiac Contractility | Significantly Reduced | Significantly Reduced | Significantly Reduced | No Significant Effect |

| Heart Rate | Significantly Reduced | Significantly Reduced | Significantly Reduced | No Significant Effect |

| Renal Blood Flow | Significantly Increased | Not Reported | Not Reported | Significantly Increased |

| Urine and Na+ Excretion | Significantly Increased | Not Reported | Not Reported | Significantly Increased |

This table presents a comparative summary of the effects observed at equieffective cardiac beta1-adrenoceptor blocking doses for this compound, propranolol, and pindolol, and at equieffective ACE-inhibition doses for this compound and enalapril.[2]

Mechanism of Action: Signaling Pathways

The dual action of this compound targets two key pathways in cardiovascular regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system's control of cardiac function.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure.

Caption: ACE Inhibition Pathway of this compound.

Beta-Adrenoceptor Blockade

By acting as a beta-blocker, this compound competitively antagonizes beta-adrenergic receptors in the heart. This leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output.

Caption: Beta-Adrenoceptor Blockade by this compound.

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available in the cited literature. The following provides a high-level overview of the methodologies employed based on the descriptions in the research articles.

In Vitro ACE Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting angiotensin-converting enzyme.

-

Methodology: A partially purified preparation of ACE from rabbit lung was used. The inhibitory activity of this compound was assessed by measuring the reduction in the conversion of a synthetic substrate by the enzyme in the presence of varying concentrations of the compound. The concentration of this compound that produced 50% inhibition of the enzyme activity (IC50) was then calculated.[1]

In Vitro Beta-Adrenoceptor Blockade Assay

-

Objective: To quantify the beta-blocking activity of this compound.

-

Methodology: An isolated guinea-pig right atrial preparation was utilized. The preparation was stimulated with the beta-agonist isoprenaline to induce an increase in heart rate. The ability of this compound to competitively antagonize this response was measured. The pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist dose-response curve, was determined.[1]

In Vivo Models in Rats and Dogs

-

Objective: To evaluate the dual ACE inhibitory and beta-blocking effects of this compound in living organisms.

-

Methodology:

-

ACE Inhibition: Conscious rats and dogs were administered angiotensin I to induce a pressor (blood pressure raising) response. This compound was then administered intravenously, and the dose-dependent inhibition of the angiotensin I-induced pressor response was measured.[1][3]

-

Beta-Blockade: In the same animal models, isoprenaline was administered to induce tachycardia (increased heart rate). The ability of intravenously administered this compound to inhibit this response was quantified.[1][3]

-

Hemodynamic Studies: In anesthetized, open-chest or closed-chest dog models, various hemodynamic parameters including diastolic blood pressure, cardiac contractility, heart rate, and renal blood flow were measured following intravenous administration of this compound and comparator drugs.[2]

-

Logical Workflow of Preclinical Evaluation

The preclinical assessment of a dual-acting compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical Evaluation Workflow for this compound.

Summary and Future Directions

This compound has demonstrated potent dual activity as an ACE inhibitor and a beta-blocker in preclinical studies. The combination of these two established mechanisms for managing hypertension and other cardiovascular diseases in a single molecule is a compelling therapeutic strategy. The data suggests that this compound can effectively lower blood pressure without compromising cardiac performance or renal function.[2] Further research and clinical trials would be necessary to establish the safety, efficacy, and therapeutic niche of this compound in human subjects. As of the current available literature, there is no information on the clinical development status of this compound.

References

The Early Discovery and Preclinical Profile of BW A575C: A Dual-Action Cardiovascular Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C, chemically identified as N-(1-(S)-carboxy-5-[4-(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, emerged from the Wellcome Research Laboratories as a pioneering cardiovascular drug candidate in the late 1980s.[1] This molecule was uniquely designed to concurrently exhibit two distinct pharmacological actions: angiotensin-converting enzyme (ACE) inhibition and β-adrenoceptor blockade.[1] This dual mechanism offered the therapeutic potential for a more comprehensive and synergistic approach to the management of hypertension and other cardiovascular diseases. This technical guide provides a detailed overview of the early research and discovery of this compound, focusing on its preclinical in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial characterization.

Core Pharmacological Properties

The foundational principle behind the development of this compound was the combination of two well-established antihypertensive mechanisms in a single molecule.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

β-Adrenoceptor Blockade

β-adrenoceptors are part of the sympathetic nervous system and are stimulated by catecholamines like adrenaline. Blockade of these receptors, particularly β1-receptors in the heart, reduces heart rate, myocardial contractility, and consequently, cardiac output, which contributes to its antihypertensive effect.

Quantitative Pharmacological Data

The preclinical evaluation of this compound yielded significant quantitative data, which is summarized in the tables below for clear comparison.

In Vitro Activity

| Parameter | Value | Species/Preparation | Comparator | Comparator Value | Reference |

| ACE Inhibition (IC50) | 10.7 ± 2.1 nM | Partially purified rabbit lung ACE | Enalaprilat | 4.4 ± 0.8 nM | [1] |

| β-Adrenoceptor Blockade (pKB) | 7.18 ± 0.05 | Guinea-pig right atrial preparation (isoprenaline-induced tachycardia) | Pindolol | 8.9 ± 0.7 | [1] |

In Vivo Activity in Dogs

| Parameter | Dose of this compound | Effect | Comparator | Comparator Dose | Comparator Effect | Reference |

| ACE Inhibition (Dose Ratio - Angiotensin I Pressor Response) | 1.0 mg/kg i.v. | 16.1 | - | - | - | |

| β-Blockade (Dose Ratio - Isoprenaline-Induced Tachycardia) | 1.0 mg/kg i.v. | 8.0 | - | - | - | |

| Diastolic Blood Pressure (Equieffective β-Blockade) | 5.0 mg/kg i.v. | Significant Reduction | Propranolol | 0.1 mg/kg i.v. | Little Effect | |

| Cardiac Contractility (Equieffective β-Blockade) | 5.0 mg/kg i.v. | Significant Reduction | Propranolol | 0.1 mg/kg i.v. | Significant Reduction | |

| Heart Rate (Equieffective β-Blockade) | 5.0 mg/kg i.v. | Significant Reduction | Propranolol | 0.1 mg/kg i.v. | Significant Reduction | |

| Diastolic Blood Pressure (Equieffective ACE Inhibition) | 1.0 mg/kg i.v. infusion | Significant Reduction | Enalapril | 1.0 mg/kg i.v. infusion | Significant Reduction | |

| Cardiac Contractility (Equieffective ACE Inhibition) | 1.0 mg/kg i.v. infusion | Significant Reduction | Enalapril | 1.0 mg/kg i.v. infusion | No Significant Change | |

| Heart Rate (Equieffective ACE Inhibition) | 1.0 mg/kg i.v. infusion | Significant Reduction | Enalapril | 1.0 mg/kg i.v. infusion | No Significant Change | |

| Renal Blood Flow (Equieffective ACE Inhibition) | 1.0 mg/kg i.v. infusion | Significant Increase | Enalapril | 1.0 mg/kg i.v. infusion | Significant Increase | |

| Blood Pressure in Renovascular Hypertensive Dogs | 1.0 mg/kg i.v. | 35% Reduction | - | - | - |

Experimental Protocols

The following sections detail the methodologies used in the key preclinical experiments for this compound.

In Vitro ACE Inhibition Assay

Enzyme Preparation: A partially purified preparation of angiotensin-converting enzyme was obtained from rabbit lung.

Assay Protocol: The inhibitory activity of this compound on ACE was determined by measuring the rate of hydrolysis of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL). The assay mixture contained the enzyme preparation, the substrate, and varying concentrations of this compound or the reference compound, enalaprilat. The reaction was incubated at 37°C, and the amount of hippuric acid produced was quantified spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.

In Vitro β-Adrenoceptor Blockade Assay

Tissue Preparation: Right atria were isolated from guinea pigs and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The atrial preparations were allowed to beat spontaneously.

Assay Protocol: Cumulative concentration-response curves to the β-agonist isoprenaline were established to measure the increase in atrial rate. The experiments were then repeated in the presence of fixed concentrations of this compound or the reference β-blocker, pindolol. The antagonistic potency was expressed as the pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vivo Cardiovascular Studies in Anesthetized Dogs

Animal Preparation: Mongrel dogs of either sex were anesthetized with a suitable anesthetic agent. For open-chest experiments, the chest was opened to allow for the measurement of cardiac contractility using a strain gauge arch sutured to the right ventricle. For closed-chest experiments, catheters were inserted into a femoral artery and vein for blood pressure measurement and drug administration, respectively.

Measurement of Cardiovascular Parameters:

-

Blood Pressure: Measured via a catheter in the femoral artery connected to a pressure transducer.

-

Heart Rate: Derived from the arterial pressure waveform or an electrocardiogram (ECG).

-

Cardiac Contractility: Assessed using a strain gauge arch sutured to the myocardium in open-chest preparations.

-

Renal Blood Flow: Measured using an electromagnetic flow probe placed around the renal artery.

Experimental Protocol:

-

ACE Inhibition: The pressor response to intravenous injections of angiotensin I was measured before and after the administration of this compound or enalapril. The dose-ratio of angiotensin I required to produce a given pressor response in the presence and absence of the inhibitor was calculated.

-

β-Blockade: The tachycardic response to intravenous injections of isoprenaline was measured before and after the administration of this compound, propranolol, or pindolol. The dose-ratio of isoprenaline required to produce a given increase in heart rate was determined.

-

Hemodynamic Effects: The effects of intravenous infusions of this compound and comparator drugs on diastolic blood pressure, cardiac contractility, and heart rate were continuously recorded.

Renovascular Hypertensive Dog Model

Model Creation: Hypertension was induced in dogs by constricting one renal artery with a Goldblatt clamp, leading to activation of the renin-angiotensin system.

Experimental Protocol: After the development of stable hypertension, conscious instrumented dogs received an intravenous injection of this compound. Blood pressure and heart rate were monitored continuously to assess the antihypertensive efficacy of the compound in a renin-dependent model of hypertension.

Visualizations

Signaling Pathways

Caption: ACE Inhibition Pathway of this compound.

Caption: β-Adrenoceptor Blockade Pathway of this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Chemical Structure and Properties of BW A575C

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW A575C is a novel investigational compound characterized by a unique dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the signaling pathways through which it exerts its pharmacological effects. Detailed summaries of its in vitro and in vivo activities are presented, along with the experimental methodologies utilized for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and development of cardiovascular therapeutics.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, possesses a complex molecular architecture that integrates the structural motifs required for its dual pharmacological activities.

Chemical Structure:

Caption: Simplified connectivity diagram of this compound.

Physicochemical and Pharmacological Properties:

The following table summarizes the key quantitative data reported for this compound.

| Property | Value | Comparison Compounds |

| Chemical Formula | C₂₉H₄₃N₅O₈ | - |

| Molecular Weight | 589.69 g/mol | - |

| Exact Mass | 589.3112 | - |

| Elemental Analysis | C: 59.07%, H: 7.35% | - |

| ACE Inhibition (IC₅₀) | 10.7 ± 2.1 nM (rabbit lung ACE)[1] | Enalaprilat: 4.4 ± 0.8 nM[1] |

| Beta-Adrenoceptor Blockade (pKB) | 7.18 ± 0.05 (guinea-pig right atria)[1] | Pindolol: 8.9 ± 0.7[1] |

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting two key pathways in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the adrenergic system.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound competitively inhibits angiotensin-converting enzyme, a key component of the renin-angiotensin system. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II levels leads to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, further contributing to its antihypertensive effect.

Caption: ACE Inhibition Pathway of this compound.

Beta-Adrenoceptor Blockade

This compound acts as a competitive antagonist at beta-adrenergic receptors, primarily β1-receptors in the heart. By blocking the binding of catecholamines such as norepinephrine and epinephrine to these receptors, this compound reduces the downstream signaling cascade that leads to increased heart rate and contractility. This sympatholytic activity contributes to its overall cardiovascular effects.

Caption: Beta-Adrenoceptor Blockade Pathway of this compound.

Experimental Protocols

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments. The following are detailed methodologies representative of those used in its characterization.

In Vitro ACE Inhibition Assay (Partially Purified Rabbit Lung ACE)

This assay determines the inhibitory potency of this compound on angiotensin-converting enzyme activity.

-

Enzyme Preparation:

-

Rabbit lungs are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cellular debris.

-

The resulting supernatant, containing ACE, is partially purified using techniques such as ammonium sulfate precipitation or size-exclusion chromatography to concentrate the enzyme.

-

The protein concentration of the partially purified enzyme preparation is determined using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture is prepared containing a buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3), the substrate Hippuryl-His-Leu (HHL), and varying concentrations of this compound or a reference inhibitor (e.g., enalaprilat).

-

The reaction is initiated by the addition of the partially purified rabbit lung ACE.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated by the addition of an acid (e.g., 1 M HCl).

-

The amount of hippuric acid produced from the hydrolysis of HHL is quantified. This can be done by spectrophotometry at 228 nm following extraction with a solvent like ethyl acetate, or by using a fluorescent substrate.

-

The concentration of this compound that inhibits 50% of the ACE activity (IC₅₀) is calculated from the dose-response curve.

-

In Vitro Beta-Adrenoceptor Blockade Assay (Guinea-Pig Right Atrial Preparation)

This assay assesses the ability of this compound to antagonize the effects of a beta-agonist on heart rate.

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and the hearts are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The right atria are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

The atria are allowed to beat spontaneously, and the heart rate is recorded using a force-displacement transducer connected to a data acquisition system.

-

The tissue is allowed to equilibrate for a period of 30-60 minutes.

-

-

Antagonism Assay:

-

A cumulative concentration-response curve to a beta-agonist, typically isoprenaline, is established to determine the baseline chronotropic response.

-

The tissue is washed to remove the agonist and allowed to return to its baseline heart rate.

-

The preparation is then incubated with a fixed concentration of this compound or a reference antagonist (e.g., propranolol) for a predetermined time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to isoprenaline is then generated in the presence of this compound.

-

The degree of rightward shift in the concentration-response curve is used to calculate the pA₂ or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.

-

In Vivo Models of ACE Inhibition and Beta-Blockade

The dual activity of this compound is confirmed in living animal models.

-

Angiotensin I-Induced Pressor Response (Conscious Rat/Dog Model):

-

Animals are instrumented for the measurement of arterial blood pressure via a catheter implanted in a major artery (e.g., carotid or femoral artery).

-

After a recovery period, a baseline pressor response to an intravenous challenge of angiotensin I is established.

-

This compound or a reference ACE inhibitor (e.g., enalapril) is administered intravenously.

-

The angiotensin I challenge is repeated at various time points after drug administration.

-

The inhibition of the pressor response to angiotensin I is indicative of ACE inhibition.

-

-

Isoprenaline-Induced Tachycardia (Conscious Rat/Dog Model):

-

Animals are instrumented for the measurement of heart rate, typically via ECG electrodes or from the arterial pressure waveform.

-

A baseline tachycardic response to an intravenous challenge of isoprenaline is established.

-

This compound or a reference beta-blocker (e.g., propranolol) is administered intravenously.

-

The isoprenaline challenge is repeated at various time points after drug administration.

-

The blockade of the tachycardic response to isoprenaline confirms beta-adrenoceptor antagonism.

-

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a significant development in cardiovascular pharmacology, embodying a dual-action approach within a single molecule. Its ability to concurrently inhibit the renin-angiotensin system and block beta-adrenergic signaling pathways offers a potentially synergistic therapeutic effect. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar multi-target cardiovascular agents. The detailed experimental protocols serve as a valuable resource for scientists seeking to replicate or build upon the foundational studies of this compound.

References

An In-depth Technical Guide on the Pharmacology of CAS number 103221-88-1 (BW-A575C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 103221-88-1, scientifically known as BW-A575C, is a novel investigational compound characterized by a unique dual mechanism of action, functioning as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This dual functionality presents a promising therapeutic approach for cardiovascular diseases, such as hypertension, by concurrently targeting two key pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacology of BW-A575C, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and the associated signaling pathways.

Mechanism of Action

BW-A575C exerts its pharmacological effects through two primary mechanisms:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: BW-A575C inhibits the angiotensin-converting enzyme, a key component of the RAAS. ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, BW-A575C reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

-

Beta-Adrenoceptor Blockade: BW-A575C also acts as a competitive antagonist at beta-adrenergic receptors. This beta-sympatholytic activity counteracts the effects of catecholamines like epinephrine and norepinephrine on the heart, resulting in a decrease in heart rate, myocardial contractility, and cardiac output, further contributing to its antihypertensive effect.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for BW-A575C in preclinical studies.

Table 1: In Vitro Potency of BW-A575C

| Parameter | Value | Species/Tissue | Reference Compound | Reference Value |

| ACE Inhibition (IC₅₀) | 10.7 ± 2.1 nM | Rabbit Lung (partially purified) | Enalaprilat | 4.4 ± 0.8 nM |

| Beta-Adrenoceptor Blockade (pKB) | 7.18 ± 0.05 | Guinea-Pig Right Atrial Preparation | Pindolol | 8.9 ± 0.7 |

Table 2: In Vivo Efficacy of BW-A575C

| Animal Model | Endpoint | Dose | Potency Comparison |

| Conscious Rat | Inhibition of Angiotensin I-induced pressor response | 1 mg/kg i.v. | Equipotent to enalapril, 10x more potent than captopril |

| Conscious Dog | Inhibition of Angiotensin I-induced pressor response & Isoprenaline-induced heart rate response | 1 mg/kg i.v. | 2-10 times more active as an ACE inhibitor than as a beta-blocker |

| Pithed Rat | Inhibition of Angiotensin I-induced pressor response & Isoprenaline-induced tachycardia | 1-100 µg/kg/min i.v. | ~100 times more active as an ACE inhibitor than as a beta-blocker |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of BW-A575C.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a representative method for determining the in vitro ACE inhibitory activity of a test compound using a partially purified enzyme preparation from rabbit lung.

Materials:

-

Partially purified ACE from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Test compound (e.g., BW-A575C) and reference inhibitor (e.g., Enalaprilat)

-

Assay buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)

-

Stopping reagent (e.g., 1 N HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a solution of the partially purified rabbit lung ACE in the assay buffer.

-

Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

-

In a reaction tube, add a pre-determined volume of the ACE solution and the test/reference compound solution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a defined concentration of the HHL substrate.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the stopping reagent (1 N HCl).

-

Extract the hippuric acid (the product of HHL cleavage by ACE) into a fixed volume of ethyl acetate by vortexing.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer a known volume of the ethyl acetate layer to a new tube and evaporate the solvent.

-

Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

-

Quantify the amount of hippuric acid using a spectrophotometer at a specific wavelength (e.g., 228 nm).

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro ACE Inhibition Assay

Caption: Workflow for determining the in vitro ACE inhibitory activity.

In Vitro Beta-Adrenoceptor Binding Assay

This protocol outlines a representative competitive radioligand binding assay to determine the affinity of a test compound for beta-adrenoceptors in a guinea-pig right atrial preparation.

Materials:

-

Guinea-pig right atrial tissue

-

Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol)

-

Test compound (e.g., BW-A575C) and reference antagonist (e.g., Pindolol)

-

Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Dissect guinea-pig right atria and homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the beta-adrenoceptors.

-

Resuspend the membrane pellet in fresh assay buffer.

-

Perform a protein concentration assay to determine the membrane protein concentration.

-

In assay tubes, add a fixed amount of the membrane preparation, a single concentration of the radioligand, and varying concentrations of the test compound or reference antagonist.

-

For determining non-specific binding, add a high concentration of a non-labeled antagonist instead of the test compound.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibitory constant) and subsequently the pKB value by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Experimental Workflow for Beta-Adrenoceptor Binding Assay

Caption: Workflow for the in vitro beta-adrenoceptor binding assay.

In Vivo Angiotensin I-Induced Pressor Response in Conscious Rats

This protocol describes a method to evaluate the in vivo ACE inhibitory activity of a compound by measuring its effect on the pressor response to an angiotensin I challenge in conscious, unrestrained rats.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Catheters for arterial blood pressure measurement and intravenous administration

-

Blood pressure transducer and recording system

-

Angiotensin I

-

Test compound (e.g., BW-A575C) and reference inhibitor (e.g., Enalapril)

-

Saline solution

Procedure:

-

Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug and angiotensin I administration) of the rats. Allow for a recovery period.

-

On the day of the experiment, connect the arterial catheter to a pressure transducer to record blood pressure and heart rate in the conscious, freely moving rat.

-

After a stabilization period, administer a bolus intravenous injection of angiotensin I and record the peak increase in mean arterial pressure (the pressor response).

-

Administer the test compound or reference inhibitor intravenously at a specific dose.

-

At various time points after the administration of the inhibitor, repeat the angiotensin I challenge and record the pressor response.

-

Calculate the percentage inhibition of the angiotensin I-induced pressor response at each time point compared to the pre-drug response.

-

A dose-response curve can be generated by administering different doses of the inhibitor.

In Vivo Isoprenaline-Induced Tachycardia in Conscious Dogs

This protocol details a method to assess the in vivo beta-blocking activity of a compound by measuring its effect on the heart rate increase induced by isoprenaline in conscious dogs.

Materials:

-

Beagle or mongrel dogs

-

Instrumentation for measuring heart rate and blood pressure (e.g., telemetry or external transducers)

-

Isoprenaline

-

Test compound (e.g., BW-A575C) and reference beta-blocker (e.g., Pindolol)

-

Saline solution

Procedure:

-

Surgically implant a device for monitoring heart rate and blood pressure in the dogs and allow for a full recovery.

-

On the day of the experiment, place the conscious dog in a comfortable sling or allow it to rest quietly.

-

After a baseline recording period, administer a bolus intravenous injection of isoprenaline and record the peak increase in heart rate.

-

Administer the test compound or reference beta-blocker intravenously at a specific dose.

-

At various time points after the administration of the beta-blocker, repeat the isoprenaline challenge and record the heart rate response.

-

Calculate the percentage inhibition of the isoprenaline-induced tachycardia at each time point compared to the pre-drug response.

-

A dose-response relationship can be established by testing a range of doses of the compound.

Signaling Pathways

The dual mechanism of action of BW-A575C impacts two major signaling cascades that regulate cardiovascular function.

ACE Inhibition and the Renin-Angiotensin-Aldosterone System (RAAS) Pathway

By inhibiting ACE, BW-A575C disrupts the RAAS pathway, leading to a reduction in angiotensin II levels. This has several downstream effects, including decreased vasoconstriction, reduced aldosterone secretion (leading to decreased sodium and water retention), and potentiation of the vasodilator bradykinin.

Caption: The inhibitory effect of BW-A575C on the RAAS pathway.

Beta-Adrenoceptor Blockade and the Sympathetic Nervous System Pathway

BW-A575C's antagonism of beta-adrenoceptors, primarily β1 receptors in the heart, inhibits the downstream signaling cascade initiated by catecholamines. This leads to a reduction in cyclic AMP (cAMP) levels, which in turn decreases protein kinase A (PKA) activity. The ultimate effects are a decrease in heart rate, contractility, and conduction velocity.

Caption: The antagonistic effect of BW-A575C on the beta-adrenergic signaling pathway.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

While specific pharmacokinetic data for BW-A575C is not extensively available in the public domain, the general ADME properties of both ACE inhibitors and beta-blockers can provide an expected profile.

-

Absorption: Oral bioavailability can be variable for both classes of drugs, influenced by factors such as food intake and first-pass metabolism.

-

Distribution: Distribution characteristics will depend on the physicochemical properties of BW-A575C, such as its lipophilicity and plasma protein binding.

-

Metabolism: Hepatic metabolism is a common route of elimination for many ACE inhibitors and beta-blockers, often involving cytochrome P450 enzymes.

-

Excretion: The primary route of excretion is typically renal, either as the unchanged drug or as metabolites.

Further studies would be required to fully characterize the ADME profile of BW-A575C.

Conclusion

BW-A575C (CAS 103221-88-1) is a promising pharmacological agent with a dual mechanism of action that combines ACE inhibition and beta-adrenoceptor blockade in a single molecule. Preclinical data demonstrate its potent in vitro and in vivo activity, suggesting its potential as an effective treatment for cardiovascular diseases like hypertension. This technical guide provides a foundational understanding of its pharmacology, which can serve as a valuable resource for researchers and drug development professionals interested in this novel compound and the broader class of dual-acting cardiovascular agents. Further investigation into its pharmacokinetic profile and clinical efficacy and safety is warranted.

Preliminary studies on the therapeutic potential of BW A575C

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C, chemically identified as N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, is a novel investigational compound that demonstrates a unique dual mechanism of action.[1] Preliminary studies have characterized it as both a potent angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2] This dual pharmacological profile suggests a potential therapeutic application in cardiovascular diseases, particularly hypertension, where both the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system play crucial roles. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, facilitating a comparative analysis of its potency and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Preparation | Comparator | Comparator Value | Reference |

| ACE Inhibition (IC50) | 10.7 ± 2.1 nM | Rabbit Lung (partially purified) | Enalaprilat | 4.4 ± 0.8 nM | [1] |

| Beta-Adrenoceptor Blockade (pKB) | 7.18 ± 0.05 | Guinea-Pig Right Atrial Preparation | Pindolol | 8.9 ± 0.7 | [1] |

Table 2: In Vivo Potency and Efficacy of this compound

| Study Type | Species | Dose | Effect | Comparator(s) | Comparator Effect | Reference |

| ACE Inhibition | Conscious Rat | 1 mg/kg i.v. | Inhibition of angiotensin I-induced pressor responses | Enalapril, Captopril | Equipotent to enalapril, ~10x more potent than captopril | [1] |

| ACE Inhibition vs. Beta-Blockade | Pithed Rat | 1-100 µg/kg/min i.v. | Dose-dependent inhibition of angiotensin I-induced pressor responses and isoprenaline-induced tachycardia | - | ~100 times more active as an ACE inhibitor than as a beta-blocker | [1] |

| ACE Inhibition vs. Beta-Blockade | Conscious Dog & Rat | 1 mg/kg i.v. | Inhibition of angiotensin I-induced pressor responses and isoprenaline-induced heart rate responses | - | 2-10 times more active as an ACE inhibitor than as a beta-blocker | [1] |

| Cardiac Beta-1 Adrenoceptor Blockade | Anaesthetized Open-Chest Dog | 5.0 mg/kg i.v. | Dose-dependent inhibition of isoprenaline-induced increased cardiac rate | Propranolol (0.1 mg/kg), Pindolol (0.01 mg/kg) | ~50 times less active than propranolol, ~500 times less active than pindolol | [2] |

| Hemodynamic Effects (Beta-Blockade) | Anaesthetized Open-Chest Dog | 5.0 mg/kg i.v. | Significant reduction in diastolic blood pressure, cardiac contractility, and rate | Propranolol (0.1 mg/kg), Pindolol (0.01 mg/kg) | Propranolol and pindolol significantly reduced cardiac contractility and rate with little effect on diastolic blood pressure | [2] |

| Hemodynamic Effects (ACE Inhibition) | Anaesthetized Closed-Chest Dog | 1.0 mg/kg i.v. infusion | Significant reduction in diastolic blood pressure, cardiac contractility, and rate; significant increase in renal blood flow and excretion of urine and Na+ | Enalapril (1.0 mg/kg i.v. infusion) | Enalapril significantly reduced diastolic blood pressure only, but with a similar magnitude to this compound. Renovascular effects were not significantly different. | [2] |

| Antihypertensive Effect | Conscious Renovascular Hypertensive Dogs | 1.0 mg/kg i.v. | 35% reduction in blood pressure within 10 minutes, sustained for up to 4 hours | - | - | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Enzyme Preparation: A partially purified preparation of ACE was obtained from rabbit lung.

-

Assay Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of ACE. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined.

-

Procedure:

-

The rabbit lung ACE preparation was incubated with various concentrations of this compound.

-

The substrate for the enzyme (e.g., Hippuryl-Histidyl-Leucine) was added to initiate the reaction.

-

The reaction was allowed to proceed for a defined period under controlled temperature and pH conditions.

-

The reaction was terminated, and the product of the enzymatic reaction was quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).

-

The percentage of ACE inhibition for each concentration of this compound was calculated relative to a control without the inhibitor.

-

The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Enalaprilat was used as a comparator compound.

-

In Vitro Beta-Adrenoceptor Blockade Assay

-

Preparation: A guinea-pig right atrial preparation was used. The right atrium was dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Assay Principle: The assay determines the ability of this compound to competitively antagonize the positive chronotropic effects of a beta-adrenoceptor agonist, such as isoprenaline. The pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve, was calculated.

-

Procedure:

-

The spontaneously beating right atrium was allowed to equilibrate in the organ bath.

-

A cumulative concentration-response curve to isoprenaline was established by measuring the increase in heart rate.

-

The preparation was washed, and this compound was added to the bath at a fixed concentration and allowed to equilibrate.

-

A second cumulative concentration-response curve to isoprenaline was then obtained in the presence of this compound.

-

The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) was calculated.

-

The pKB was determined using the Schild equation. Pindolol was used as a comparator.

-

In Vivo Models in Anaesthetized Dogs

-

Animal Preparation: Beagle dogs were anaesthetized, and catheters were inserted for drug administration, blood pressure monitoring, and collection of blood samples. For open-chest procedures, the chest was opened to allow for direct measurement of cardiac parameters.

-

Open-Chest Model (Beta-Blockade Assessment):

-

Following surgical preparation, baseline hemodynamic parameters including diastolic blood pressure, cardiac contractility (e.g., using a strain gauge arch on the left ventricle), and heart rate were recorded.

-

The dose-dependent inhibition of the isoprenaline-induced increase in cardiac rate by this compound was determined.

-

Equieffective cardiac beta-1 adrenoceptor blocking doses of this compound, propranolol, and pindolol were administered intravenously, and the effects on diastolic blood pressure, cardiac contractility, and heart rate were compared.

-

-

Closed-Chest Model (ACE Inhibition Assessment):

-

After catheterization, the dose-dependent inhibition of the pressor response to intravenous angiotensin I was measured to assess ACE inhibition.

-

Equieffective ACE-inhibiting doses of this compound and enalapril were administered by intravenous infusion.

-

Effects on diastolic blood pressure, cardiac contractility, heart rate, renal blood flow (e.g., using an electromagnetic flow probe on the renal artery), and renal excretion of urine and sodium were monitored and compared.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic potential by simultaneously targeting two key physiological pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the beta-adrenergic signaling pathway.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound acts as an inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a critical enzyme in the RAAS, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

Blockade of the Beta-Adrenergic Signaling Pathway

Concurrently, this compound functions as a beta-adrenoceptor antagonist (beta-blocker). Beta-adrenergic receptors, primarily the beta-1 subtype in the heart, are stimulated by catecholamines like adrenaline and noradrenaline. This stimulation leads to an increase in heart rate and contractility. By blocking these receptors, this compound reduces the sympathetic drive to the heart, resulting in a decreased heart rate and force of contraction, which contributes to its blood pressure-lowering effect.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for the in vivo experiments conducted to evaluate the pharmacological profile of this compound.

References

- 1. This compound, a chemically novel agent with angiotensin converting enzyme inhibitor and beta-adrenoceptor-blocking properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac and renovascular effects in the anaesthetized dog of this compound: a novel angiotensin converting enzyme inhibitor with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: pharmacological profile in vivo of a novel angiotensin converting enzyme inhibitor and beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Dual-Action Profile of BW A575C: A Technical Guide to its Beta-Adrenoceptor Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the beta-adrenoceptor blocking properties of BW A575C, a novel pharmaceutical agent characterized by its dual mechanism of action as both a beta-adrenoceptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its characterization, and visual representations of key signaling pathways and experimental workflows.

Core Pharmacological Properties of this compound

This compound, chemically identified as N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, has demonstrated potent inhibitory activity at both beta-adrenoceptors and the angiotensin-converting enzyme.[1][2][3] This dual functionality presents a unique therapeutic potential for cardiovascular diseases where both pathways are implicated.

Quantitative Analysis of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Beta-Adrenoceptor Blocking and ACE Inhibitory Activity

| Parameter | Species/Preparation | Value | Comparator(s) | Reference(s) |

| pKB (Beta-Blockade) | Guinea-pig right atrial preparation | 7.18 ± 0.05 | Pindolol: 8.9 ± 0.7 | [1] |

| IC50 (ACE Inhibition) | Partially purified rabbit lung ACE | 10.7 ± 2.1 nM | Enalaprilat: 4.4 ± 0.8 nM | [1] |

Table 2: In Vivo Beta-Adrenoceptor Blocking and ACE Inhibitory Activity

| Animal Model | Parameter | Dose/Route | Effect | Comparator(s) | Reference(s) |

| Anesthetized, open-chest dog | Inhibition of isoprenaline-induced tachycardia | - | ~50x less active than propranolol, ~500x less active than pindolol | Propranolol, Pindolol | [1] |

| Pithed rat | Inhibition of isoprenaline-induced tachycardia | 1-100 µg/kg/min (IV) | Dose-dependent inhibition | - | [1] |

| Conscious rat | Inhibition of isoprenaline-induced tachycardia | 1.0 mg/kg (IV) | Dose ratio of 3.1 | - | [2] |

| Conscious dog | Inhibition of isoprenaline-induced tachycardia | 1.0 mg/kg (IV) | Dose ratio of 8.0 | - | [2] |

| Pithed rat | Relative ACE vs. Beta-Blockade Activity | 1-100 µg/kg/min (IV) | ~100x more active as an ACE inhibitor | - | [1] |

| Conscious rat & dog | Relative ACE vs. Beta-Blockade Activity | 1.0 mg/kg (IV) | 2-10x more active as an ACE inhibitor | - | [1][2] |

| Conscious rat | ACE Inhibition (Angiotensin I pressor response) | 1.0 mg/kg (IV) | Equipotent to enalapril, 10x more potent than captopril | Enalapril, Captopril | [1] |

| Conscious dog | ACE Inhibition (Angiotensin I pressor response) | 1.0 mg/kg (IV) | Dose ratio of 16.1 | - | [2] |

| Conscious renovascular hypertensive dogs | Blood Pressure Reduction | 1.0 mg/kg (IV) | 35% reduction within 10 min, sustained for up to 4 h | - | [2] |

Elucidation of Beta-Adrenoceptor Selectivity and Intrinsic Activity

While the beta-blocking activity of this compound is well-documented, specific data regarding its selectivity for beta-1 versus beta-2 adrenoceptor subtypes and its intrinsic sympathomimetic activity (ISA) or partial agonist properties are not extensively detailed in the available literature. These are critical parameters in defining the clinical profile of a beta-blocker.

-

Beta-1 vs. Beta-2 Selectivity: Beta-1 selective blockers primarily target receptors in the heart, minimizing off-target effects such as bronchoconstriction, which is mediated by beta-2 receptors in the lungs.

-

Intrinsic Sympathomimetic Activity (ISA): Beta-blockers with ISA possess partial agonist activity, meaning they can cause a low level of receptor stimulation. This can be beneficial in certain patient populations by preventing profound bradycardia or a significant decrease in cardiac output.

Further research, likely employing radioligand binding assays with selective radioligands for beta-1 and beta-2 receptors and functional assays to assess partial agonism, would be necessary to fully characterize these aspects of this compound's pharmacology.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols used in its characterization.

References

- 1. This compound, a chemically novel agent with angiotensin converting enzyme inhibitor and beta-adrenoceptor-blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: pharmacological profile in vivo of a novel angiotensin converting enzyme inhibitor and beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a chemically novel agent with angiotensin converting enzyme inhibitor and beta-adrenoceptor-blocking properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BW A575C

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel dual-action cardiovascular agent, functioning as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2][3] Its unique pharmacological profile makes it a compound of significant interest for research in hypertension and other cardiovascular diseases. These application notes provide a comprehensive overview of this compound's mechanism of action, key laboratory applications, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation and a reduction in blood pressure.[4] The inhibition of angiotensin II production also reduces the secretion of aldosterone, leading to decreased sodium and water retention.[4]

-

Blockade of Beta-Adrenergic Receptors: this compound acts as a competitive antagonist at beta-adrenoceptors, blocking the effects of catecholamines such as epinephrine and norepinephrine.[1][5] This action reduces heart rate, myocardial contractility, and cardiac output, further contributing to its antihypertensive effects.[5]

Signaling Pathway Diagrams

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound.

Caption: Blockade of the Beta-Adrenergic Signaling Pathway by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| ACE Inhibition (IC₅₀) | 10.7 ± 2.1 nM | Partially purified rabbit lung ACE | [1] |

| Beta-Adrenoceptor Blockade (pKB) | 7.18 ± 0.05 | Guinea-pig right atrial preparation | [1] |

| In Vivo Potency Ratio (ACEi:β-blocker) | ~2-10 : 1 | Conscious dogs and rats | [1][2] |

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from established methods for determining ACE inhibitory activity.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-Histidyl-Leucine (HHL)

-

This compound

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in borate buffer.

-

Prepare a solution of ACE in borate buffer.

-

Prepare a solution of HHL in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 50 µL of the this compound dilution (or buffer for control).

-